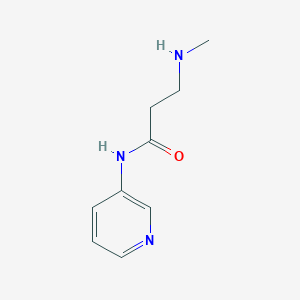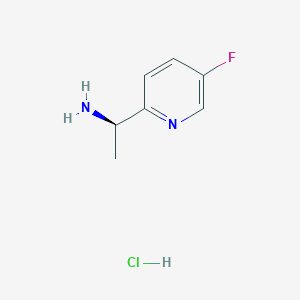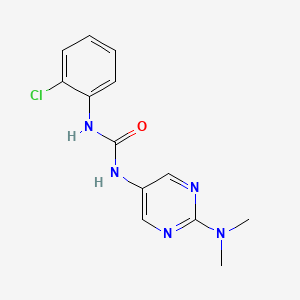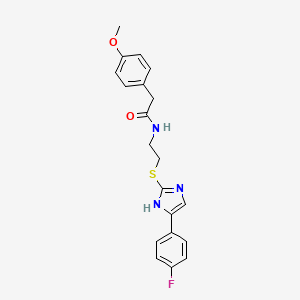
N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structural formula shows the arrangement of atoms and bonds in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes the reaction conditions, the yield of the product, and the purity of the product.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as titration, spectroscopy, and chromatography. The analysis of the reactions includes the reaction conditions, the yield of the product, and the mechanism of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques.Aplicaciones Científicas De Investigación
Toxicokinetics and Analytical Toxicology
A study highlighted the toxicokinetic profile of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), noting their extensive metabolism via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof. The study underscores the importance of such data in forensic and clinical toxicology for reliable identification and risk assessment of substance abuse and intoxication cases (Richter et al., 2019).
Synthesis and Potential Anticancer Applications
Another research avenue explores the synthesis of Palladium(II) and Platinum(II) complexes with benzimidazole ligands, including a compound structurally related to the query compound. These complexes have been synthesized as potential anticancer compounds, indicating the relevance of such chemical structures in developing new therapeutic agents (Ghani & Mansour, 2011).
Enhanced Material Properties through Chemical Modification
Research on the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amine compounds, including those structurally akin to the query compound, shows potential for medical applications due to improved thermal stability and significant antibacterial and antifungal activities (Aly et al., 2015).
Safety And Hazards
The safety and hazards of a compound are determined by its toxicity, flammability, and environmental impact. This information is usually available in the material safety data sheet (MSDS) for the compound.
Direcciones Futuras
The future directions for the study of a compound could include further investigation of its properties, development of new synthetic routes, or exploration of its potential applications.
Please note that the specific analysis for your compound would require access to experimental data and specialized knowledge in chemistry. It’s always a good idea to consult with a chemist or a reliable source for specific information.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)20-15-10-6-4-8-13(15)18-17(20)19-14-9-5-7-11-16(14)21-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHIOQWMBLVRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-(2-methoxyphenyl)-1H-benzo[d]imidazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2853433.png)
![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)

![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)
![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2853440.png)
![11-(6-Chloroquinazolin-4-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2853442.png)

![2-[6-(3-Chloro-2-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2853445.png)
![1-(3-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2853446.png)
![4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2853447.png)

